molecular formula C4H6N2O2S B142781 5-Hydroxymethyl-2-thioxoimidazolidin-4-one CAS No. 130629-17-3

5-Hydroxymethyl-2-thioxoimidazolidin-4-one

Cat. No. B142781
M. Wt: 146.17 g/mol
InChI Key: IKIMWEGULUJOCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxymethyl-2-thioxoimidazolidin-4-one, also known as Thymine-2-thiol, is a heterocyclic compound that contains sulfur. It is a derivative of thymine, which is one of the four nucleotide bases that make up DNA. Thymine-2-thiol has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and molecular biology.

Mechanism Of Action

The mechanism of action of thymine-2-thiol is not fully understood, but it is believed to involve the formation of covalent bonds with the active sites of enzymes that are involved in DNA replication and repair. This results in the inhibition of their activity, which can lead to the suppression of tumor growth and other disease processes.

Biochemical And Physiological Effects

5-Hydroxymethyl-2-thioxoimidazolidin-4-oneiol has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes that are involved in DNA replication and repair, which can lead to the suppression of tumor growth and other disease processes. It has also been shown to have antioxidant properties, which can help to protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

One of the advantages of using thymine-2-thiol in lab experiments is its ability to inhibit the activity of enzymes that are involved in DNA replication and repair. This makes it a potential candidate for the development of new drugs that target these enzymes. However, one limitation of using thymine-2-thiol is that it can be difficult to synthesize and purify, which can make it challenging to work with in the lab.

Future Directions

There are a number of future directions for research on thymine-2-thiol. One potential direction is the development of new drugs that target the enzymes that it inhibits. Another potential direction is the investigation of its antioxidant properties and its potential applications in the treatment of diseases that are caused by oxidative damage. Additionally, further research is needed to fully understand the mechanism of action of thymine-2-thiol and how it interacts with other molecules in the body.

Synthesis Methods

5-Hydroxymethyl-2-thioxoimidazolidin-4-oneiol can be synthesized through a multi-step process involving the reaction of thymine with various reagents. One common method involves the reaction of thymine with Lawesson's reagent, which results in the formation of thymine-2-thiol. Other methods involve the use of different sulfur-containing reagents such as thiourea or thionyl chloride.

Scientific Research Applications

5-Hydroxymethyl-2-thioxoimidazolidin-4-oneiol has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of biochemistry, where it has been shown to inhibit the activity of various enzymes that are involved in DNA replication and repair. This makes it a potential candidate for the development of new drugs that target these enzymes.

properties

CAS RN

130629-17-3

Product Name

5-Hydroxymethyl-2-thioxoimidazolidin-4-one

Molecular Formula

C4H6N2O2S

Molecular Weight

146.17 g/mol

IUPAC Name

5-(hydroxymethyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C4H6N2O2S/c7-1-2-3(8)6-4(9)5-2/h2,7H,1H2,(H2,5,6,8,9)

InChI Key

IKIMWEGULUJOCG-UHFFFAOYSA-N

Isomeric SMILES

C(C1C(=O)NC(=N1)S)O

SMILES

C(C1C(=O)NC(=S)N1)O

Canonical SMILES

C(C1C(=O)NC(=N1)S)O

synonyms

4-Imidazolidinone, 5-(hydroxymethyl)-2-thioxo- (9CI)

Origin of Product

United States

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